molecular formula C14H22N4O2S B2923173 4-amino-N5-cyclohexyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide CAS No. 1286699-00-0

4-amino-N5-cyclohexyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B2923173
CAS No.: 1286699-00-0
M. Wt: 310.42
InChI Key: XSRQASHQPQVQCR-UHFFFAOYSA-N
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Description

4-amino-N5-cyclohexyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is a useful research compound. Its molecular formula is C14H22N4O2S and its molecular weight is 310.42. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Antibacterial Activity

This compound is involved in heterocyclic synthesis, where its derivatives are studied for their potential as antibiotics and for their antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, Ahmed (2007) synthesized 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide derivatives through reactions involving carboxamide with various reagents to yield pyrimidinone derivatives, which were then evaluated for their biological activities (Ahmed, 2007).

Enaminone Synthesis

Enaminones, closely related to the chemical structure of interest, are synthesized through various processes, including N-methylation and Bts (N-Benzothiazole-2-sulfonyl)-protected amino acid chlorides. Vedejs and Kongkittingam (2000) reported on the efficient coupling and methylation steps in the synthesis of hindered cyclosporin tetrapeptide subunits, highlighting a synthesis route that avoids the need for chromatography and allows for purification by simple extraction (Vedejs & Kongkittingam, 2000).

Antimicrobial and Anticancer Activities

The application of related compounds in antimicrobial and anticancer research is significant. Murlykina et al. (2017) explored the antibacterial activity of heterocycles obtained from aminoazoles in Ugi and Groebke–Blackburn–Bienaymé multicomponent reactions, noting a moderate increase in biomass for Gram-positive strains, indicating potential antimicrobial effects (Murlykina et al., 2017). Additionally, Hassan, Hafez, and Osman (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, evaluating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells to assess their potential as anticancer agents (Hassan, Hafez, & Osman, 2014).

Synthesis Techniques and Chemical Analysis

Research also focuses on the synthesis techniques and structural analysis of these compounds. For example, Kaur et al. (2013) described the crystal structure of amicarbazone, a compound with similarities to 4-amino-N5-cyclohexyl-N3-isopropylisothiazole-3,5-dicarboxamide, emphasizing the role of hydrogen bonding in determining molecular orientation and crystal packing (Kaur et al., 2013).

Properties

IUPAC Name

4-amino-5-N-cyclohexyl-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-8(2)16-13(19)11-10(15)12(21-18-11)14(20)17-9-6-4-3-5-7-9/h8-9H,3-7,15H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRQASHQPQVQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NSC(=C1N)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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